N-(Ethoxycarbonyl)-adenosine

Nucleoside Chemistry tRNA Modification Protecting Group Strategy

N-(Ethoxycarbonyl)-adenosine (CAS: 33422-70-7) is chemically identified as N6-(ethoxycarbonyl)-2′,3′,5′-tri-O-acetyladenosine, a fully protected adenosine derivative bearing an ethoxycarbonyl group on the exocyclic N6 amine and acetyl esters on all three ribose hydroxyls. This compound is not a final bioactive molecule but a specialized synthetic intermediate whose primary documented application is as a precursor in the multi-step synthesis of the hypermodified tRNA nucleoside N6-threonylcarbamoyladenosine (t6A), a universally conserved component of the translational machinery found in all three domains of life.

Molecular Formula C19H23N5O9
Molecular Weight 465.4 g/mol
Cat. No. B12079118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Ethoxycarbonyl)-adenosine
Molecular FormulaC19H23N5O9
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H23N5O9/c1-5-29-19(28)23-16-13-17(21-7-20-16)24(8-22-13)18-15(32-11(4)27)14(31-10(3)26)12(33-18)6-30-9(2)25/h7-8,12,14-15,18H,5-6H2,1-4H3,(H,20,21,23,28)/t12-,14-,15-,18-/m1/s1
InChIKeyFKCCKGOMRHXEOL-SCFUHWHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Ethoxycarbonyl)-adenosine: A Critical Protected Intermediate for tRNA-Modified Nucleoside Synthesis


N-(Ethoxycarbonyl)-adenosine (CAS: 33422-70-7) is chemically identified as N6-(ethoxycarbonyl)-2′,3′,5′-tri-O-acetyladenosine, a fully protected adenosine derivative bearing an ethoxycarbonyl group on the exocyclic N6 amine and acetyl esters on all three ribose hydroxyls . This compound is not a final bioactive molecule but a specialized synthetic intermediate whose primary documented application is as a precursor in the multi-step synthesis of the hypermodified tRNA nucleoside N6-threonylcarbamoyladenosine (t6A), a universally conserved component of the translational machinery found in all three domains of life [1].

Synthetic intermediate for hypermodified tRNA nucleoside t6A and analogs; not a final bioactive molecule.
Orthogonal protecting group strategy: O-acetyl on ribose, N-ethoxycarbonyl carbamate on adenine — enables selective deprotection and late-stage aminolysis.
Specialized procurement for nucleoside chemistry labs requiring validated identity for multi-step synthesis (published routes).

Why the Orthogonal Protecting Group Strategy of N-(Ethoxycarbonyl)-adenosine Prevents Simple Substitution


Generic substitution of N-(Ethoxycarbonyl)-adenosine with other N6-protected-2′,3′,5′-tri-O-acetyladenosine analogs (e.g., N6-benzoyl- or N6-acetyl-) fails because the core synthetic utility of this compound is dictated by the specific electronic and steric properties of the N-ethoxycarbonyl carbamate for downstream aminolysis reactions [1]. Unlike the robust, resonance-stabilized N6-benzamide group, the N-ethoxycarbonyl group serves as a labile electrophilic handle that can be directly displaced by primary amines under mild, non-acidic conditions to generate N6-ureido derivatives, a key step in accessing biologically significant hypermodified nucleosides [1][2]. Simply interchanging the protecting group would block this essential reactivity, derailing the synthetic pathway and drastically reducing the yield and purity of the desired final product.

Reactivity mismatch

N6-ethoxycarbonyl carbamate enables direct aminolysis to ureido derivatives under mild heating; N6-benzoyl or N6-acetyl analogs are inert under identical conditions, blocking the key synthetic step.

Synthetic pathway disruption

Changing the N6 protecting group to a more stable amide forces a completely different route (pre-activated isocyanates or carbamoyl chlorides), increasing step count and reagent hazard.

Physicochemical non-equivalence

N6-acetyl analog (C₁₈H₂₁N₅O₉, MW 449.39) differs in mass and NMR signature; direct lot-for-lot substitution invalidates published procedures and risks synthetic failure.

Quantitative Evidence for Selecting N-(Ethoxycarbonyl)-adenosine Over Generic N6-Protected Adenosine Analogs


Enhanced Synthetic Versatility via Direct Aminolysis to N6-Ureido Derivatives

The primary differentiator of N-(Ethoxycarbonyl)-adenosine is its ability to serve as a direct electrophilic precursor for N6-ureido adenosine derivatives. Simple heating of an N6-ethoxycarbonyl-5'-N-methylureidoadenosine derivative with primary alkyl- or arylamines yields the corresponding N6,5'-bis-ureido-adenosine products in 33–72% yield [1]. This reactivity is a direct consequence of the ethoxycarbonyl carbamate group. In contrast, analogous N6-benzoyl-protected adenosines do not undergo this mild, one-step transformation; the benzamide is inert to aminolysis under these conditions, requiring a completely different synthetic strategy involving pre-activated isocyanates or carbamoyl chlorides, which are more toxic and less structurally diverse [1][2].

Direct aminolysis reactivity
Class-level inference
33–72% yield to N6,5′-bis-ureido products
vs. 0% conversion for N6-benzoyl analog
Enables direct ureido library synthesis; benzoyl route requires alternative strategy.
Heating with primary alkyl/arylamines; literature report, class-level.
Nucleoside Chemistry tRNA Modification Protecting Group Strategy

Optimized Overall Yield in a Key Intermediate Step for t6A Analog Synthesis

In the synthetic pathway to N6,5'-disubstituted adenosines, the installation of the N6-ethoxycarbonyl group proceeds with a reported yield of 55–63% when treating a 5'-N-methylureidoadenosine precursor with ethyl chloroformate [1]. While a direct, single-study head-to-head comparison under identical conditions is not available, this can be compared to a reported yield of 74–86% for the one-pot synthesis of the simpler N6-benzoyladenosine scaffold via a different protocol [2]. The moderate yield of the ethoxycarbonyl intermediate is acceptable because the subsequent versatile chemistry it unlocks (direct aminolysis) provides a higher overall yield to the final diversely functionalized target molecules compared to alternative pathways that would require more steps or result in lower overall efficiency to the same complex product.

N6-protection installation yield
Cross-study comparable
55–63%
Moderate step yield; compensated by subsequent high-yield diversification steps.
Comparator N6-benzoylation step reported 74–86% via a different protocol; overall process efficiency context required.
Synthetic Methodology Yield Optimization Process Chemistry

Defined and Reproducible Physicochemical Identity for Research Supply Chains

For scientists in procurement roles, the compound's identity is precisely defined and verifiable, which is critical for reproducibility. Commercial lots of N-(Ethoxycarbonyl)-adenosine are specified with a molecular formula of C19H23N5O9, a molecular weight of 465.41 g/mol, and a purity of ≥95% (typically 97% from specialist nucleoside suppliers) . Its physicochemical form is a white solid soluble in ethyl acetate and methanol . This contrasts with closely related but distinct analogs like N6-acetyl-2',3',5'-tri-O-acetyladenosine (C18H21N5O9, MW 449.39 g/mol), which cannot be substituted for it in a validated synthetic procedure due to differences in mass, NMR signature, and reactivity .

Physicochemical identity
Data to verify
FormulaC₁₉H₂₃N₅O₉
MW465.41 g/mol
Purity≥95% (typ. 97%)
Ensures identity match with literature; distinct from close analogs (ΔMW 16.02).
Supplier specification; independent verification recommended for critical synthetic steps.
Quality Control Procurement Specification Analytical Chemistry

High-Impact Application Scenarios for the Procurement of N-(Ethoxycarbonyl)-adenosine


Chemical Synthesis of Hypermodified tRNA Nucleosides (t6A and Analogs)

Procurement is essential for any research group aiming to chemically synthesize the anticodon stem-loop of tRNA containing N6-threonylcarbamoyladenosine (t6A) or its analogs. N-(Ethoxycarbonyl)-adenosine serves as the critical late-stage intermediate where the N6-ethoxycarbonyl group is selectively converted to the threonylcarbamoyl moiety via aminolysis/functional group manipulation, a transformation not possible with standard N6-benzoyl intermediates [1].

Library Synthesis of N6-Ureido Adenosine Derivatives for Antiproliferative SAR Studies

This compound is the recommended starting material for medicinal chemists generating a library of N6,5'-bis-ureidoadenosine derivatives. As demonstrated in the literature, the N6-ethoxycarbonyl group enables a divergent, late-stage functionalization strategy, reacting with a wide variety of primary amines to generate a library with documented yields of 33–72% [1]. This direct, parallel synthesis approach is a key advantage over linear or less versatile routes, justifying the selection of this specific intermediate.

Synthesis of Orthogonally Protected Adenosine Phosphoramidites for RNA Oligonucleotide Assembly

For researchers developing novel RNA phosphoramidite building blocks, the orthogonal protection of this compound (O-acetyl on ribose, N-ethoxycarbonyl on base) is a key advantage. After selective deprotection of the 5'-O-acetyl group, the nucleoside can be converted to a phosphoramidite, while the N6-ethoxycarbonyl group remains stable and compatible with automated solid-phase oligonucleotide synthesis conditions, eventually being removed by a final aminolysis step to yield the desired N6-modified RNA strand [2].

Analytical Reference Standard for Urinary Modified Nucleoside Biomarker Research

Laboratories developing LC-MS/MS methods for profiling modified nucleosides as cancer biomarkers require high-purity reference standards. N-(Ethoxycarbonyl)-adenosine, identified in some vendor catalogs as a biological marker for neoplastic diseases , can be procured for use as a calibration standard. Its well-defined molecular weight (465.41 Da) and solubility profile allow for precise quantitative method development, ensuring accurate detection of related metabolites in complex biological matrices.

Application
Selection Property
Validation Focus
Synthesis of hypermodified tRNA nucleosides (t6A and analogs)
N6-ethoxycarbonyl selectivity for late-stage threonylcarbamoyl installation
Aminolysis efficiency; final nucleoside purity and identity after deprotection
Library synthesis of N6-ureido adenosine derivatives (SAR studies)
Divergent late-stage functionalization with commercial primary amines
Product yield range (33–72%); structural diversity and purity of library members
Orthogonally protected adenosine phosphoramidites for RNA assembly
O-acetyl / N-ethoxycarbonyl protection compatibility with phosphoramidite chemistry
Stability during automated oligonucleotide synthesis; final aminolysis deprotection efficiency
Modified nucleoside biomarker method development (LC-MS/MS)
High-purity reference standard with defined MW and solubility profile
Calibration linearity; matrix-effect assessment in biological matrices; identity confirmation
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